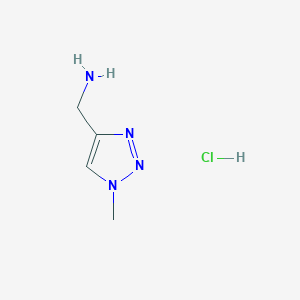
(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Descripción general
Descripción
“(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H9ClN4 . It is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” consists of a triazole ring attached to a methanamine group . The triazole ring contains two carbon atoms and three nitrogen atoms, while the methanamine group contains one carbon atom and one nitrogen atom .Physical And Chemical Properties Analysis
“(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride” has a molecular weight of 148.59 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 and a topological polar surface area of 56.7 Ų .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A compound related to (1-methyl-1H-1,2,3-triazol-4-yl)methanamine, specifically N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized via a 1,3-dipolar cycloaddition reaction. Its structure was confirmed through NMR spectroscopy, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).
Antimicrobial Activities
- New derivatives of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine were synthesized and demonstrated significant antibacterial and antifungal activities, comparable to first-line drugs, highlighting its potential in antimicrobial applications (Thomas, Adhikari, & Shetty, 2010).
Catalytic Activity
- Novel ruthenium complexes with ligands derived from (1-methyl-1H-1,2,3-triazol-4-yl)methanamine were synthesized, showing excellent catalytic activity and selectivity in hydrogenation processes (Sole et al., 2019).
Anticancer Potential
- A study involving derivatives of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine showed promising results in inhibiting SIRT1 enzyme activity, suggesting potential applications in treating prostatic hyperplasia and as anticancer agents (Panathur et al., 2013).
Antioxidant Properties
- Novel 1,2,3-triazole-containing nitrones, structurally related to (1-methyl-1H-1,2,3-triazol-4-yl)methanamine, demonstrated significant antioxidant capabilities, indicating their potential use in therapeutic applications (Hadjipavlou-Litina et al., 2022).
Magnetic Properties
- Dinickel(II) complexes with pyridine-substituted ligands derived from (1-methyl-1H-1,2,3-triazol-4-yl)methanamine exhibited unique structural and magnetic properties, suggesting applications in materials science (Sangtrirutnugul et al., 2020).
Photophysical Applications
- Chloroquinoline-based chalcones containing 1,2,3-triazole moiety, similar to (1-methyl-1H-1,2,3-triazol-4-yl)methanamine, were studied for their photophysical properties, hinting at potential applications in imaging and sensor technologies (Singh, Sindhu, & Khurana, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-methyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-4(2-5)6-7-8;/h3H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIXCYWIWORVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |
CAS RN |
612511-67-8 | |
| Record name | 1H-1,2,3-Triazole-4-methanamine, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612511-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

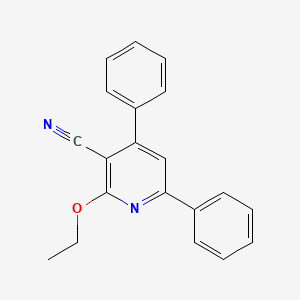
![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)

![Ethyl 1-phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B3054515.png)
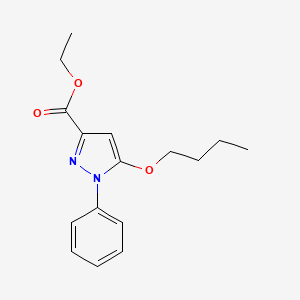

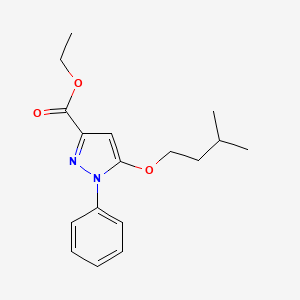
![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carboxylic acid](/img/structure/B3054520.png)
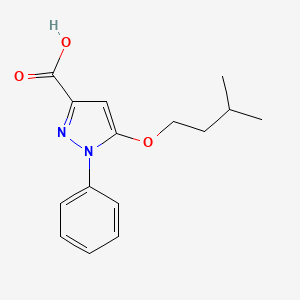

![N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/no-structure.png)


